Cas no 400076-88-2 (2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide)
2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide Chemical and Physical Properties
Names and Identifiers
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- 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide
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- MDL: MFCD00215755
- Inchi: 1S/C16H25N3O/c1-16(2,3)15(20)17-13-7-5-6-8-14(13)19-11-9-18(4)10-12-19/h5-8H,9-12H2,1-4H3,(H,17,20)
- InChI Key: RPCOJWYZUMOYJW-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1N1CCN(C)CC1)(=O)C(C)(C)C
2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB296559-100 mg |
2,2-Dimethyl-N-[2-(4-methylpiperazino)phenyl]propanamide; . |
400076-88-2 | 100mg |
€221.50 | 2023-04-26 | ||
| abcr | AB296559-100mg |
2,2-Dimethyl-N-[2-(4-methylpiperazino)phenyl]propanamide; . |
400076-88-2 | 100mg |
€283.50 | 2025-04-19 | ||
| Key Organics Ltd | 12G-331S-1MG |
2,2-dimethyl-N-[2-(4-methylpiperazino)phenyl]propanamide |
400076-88-2 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 12G-331S-5MG |
2,2-dimethyl-N-[2-(4-methylpiperazino)phenyl]propanamide |
400076-88-2 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 12G-331S-10MG |
2,2-dimethyl-N-[2-(4-methylpiperazino)phenyl]propanamide |
400076-88-2 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 12G-331S-50MG |
2,2-dimethyl-N-[2-(4-methylpiperazino)phenyl]propanamide |
400076-88-2 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | 12G-331S-100MG |
2,2-dimethyl-N-[2-(4-methylpiperazino)phenyl]propanamide |
400076-88-2 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00892589-1g |
2,2-Dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide |
400076-88-2 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| Ambeed | A890615-1g |
2,2-Dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide |
400076-88-2 | 90% | 1g |
$350.0 | 2025-04-19 |
2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide Suppliers
2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide
Professional Introduction to Compound with CAS No. 400076-88-2 and Product Name: 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide
The compound with the CAS number 400076-88-2 and the product name 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this molecule, characterized by its dimethyl substitution at the N-terminal and a phenyl ring linked to a piperazine moiety, suggests a high degree of specificity in its interactions with biological targets.
Recent studies have highlighted the importance of piperazine derivatives in medicinal chemistry, particularly for their role as pharmacophores in the development of drugs targeting central nervous system (CNS) disorders. The presence of the 4-methylpiperazin-1-yl group in this compound not only enhances its solubility but also modulates its pharmacokinetic properties, making it a promising candidate for further investigation. The 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide structure itself is a testament to the sophisticated design strategies employed in modern drug discovery, where careful optimization of molecular architecture can lead to improved efficacy and reduced side effects.
In the context of current research, this compound has been explored for its potential role in modulating neurotransmitter systems. Specifically, the interaction between the 4-methylpiperazin-1-yl group and various receptors has been a focal point for scientists seeking to develop novel treatments for conditions such as depression, anxiety, and schizophrenia. The dimethyl substituents at the N-terminal further contribute to the compound's binding affinity by stabilizing its conformation in the active site of target proteins.
One of the most intriguing aspects of this molecule is its potential as a scaffold for further derivatization. Researchers have been experimenting with various modifications to the phenyl ring and the piperazine moiety to enhance specific pharmacological properties. For instance, introducing additional functional groups can alter the compound's metabolic stability, bioavailability, and selectivity. These modifications are often guided by computational modeling and high-throughput screening techniques, which allow for rapid assessment of thousands of derivatives.
The synthesis of 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide involves multi-step organic reactions that showcase the expertise of modern synthetic chemists. The process typically begins with the preparation of key intermediates such as 4-methylpiperazine and substituted phenylacetonitriles. These intermediates are then coupled using reagents like formamidine acetate or carbodiimides to form the amide bond. The final step often involves purification techniques such as column chromatography or recrystallization to obtain high-purity material suitable for biological testing.
From a biological perspective, the compound's potential lies in its ability to interact with specific enzymes and receptors in a highly selective manner. The phenyl ring provides a hydrophobic anchor that fits into deep pockets of target proteins, while the 4-methylpiperazin-1-yl group acts as a key pharmacophore that modulates receptor activity. This dual interaction is crucial for achieving therapeutic effects while minimizing off-target side effects.
In recent years, there has been growing interest in developing drugs that can cross the blood-brain barrier (BBB). The structural features of 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide make it an attractive candidate for BBB penetration due to its lipophilicity and size compatibility with transport mechanisms. This property is particularly important for treating CNS disorders where access to brain tissue is essential.
Moreover, preclinical studies have begun to explore the compound's potential in animal models of various diseases. Initial findings suggest that it may have significant therapeutic benefits without causing major adverse effects. These studies often involve behavioral assays to evaluate cognitive function and motor coordination, as well as biochemical assays to assess changes in neurotransmitter levels.
The development pipeline for this compound is still in its early stages, but preliminary results are encouraging enough to warrant further investment in both synthetic chemistry and biological testing. Companies specializing in drug discovery are increasingly focusing on innovative molecules like this one, recognizing that small differences in structure can lead to major breakthroughs in therapeutic efficacy.
In conclusion, 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide (CAS No. 400076-88-2) represents a promising candidate for future pharmaceutical applications. Its unique structural features make it an attractive scaffold for further optimization, while preliminary studies suggest it may have significant therapeutic potential without compromising safety. As research continues to uncover new insights into its mechanism of action and pharmacological profile, this compound is poised to play an important role in addressing unmet medical needs.
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